2-(2-aminoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Overview
Description
2-(2-aminoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C10H13N5O and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Anticancer Applications
Research has explored the synthesis of compounds with structures similar to the specified chemical, noting their potential as anticancer agents. For instance, Temple et al. (1987) developed routes for synthesizing congeners of certain active compounds by cyclization processes, leading to structures that include pyridines and pyrazines, which showed antitumor activity in mice, indicating the potential of such compounds in cancer therapy Temple et al., 1987.
Antimicrobial Activity
El-Mariah, Hosny, and Deeb (2006) synthesized a series of 3-substituted pyridazino compounds, demonstrating a method to prepare substituted pyridazinopyrazolotriazines. These compounds were screened for their antimicrobial activity against several microorganisms, highlighting the potential of pyridazine derivatives in developing new antimicrobial agents El-Mariah et al., 2006.
Development of Novel Heterocyclic Compounds
The research by Lega et al. (2016) on the synthesis of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano compounds demonstrates the versatility of similar chemical structures in creating novel heterocyclic compounds. This study presented a three-component interaction leading to the target compounds or stable salts, showing the compound's potential in synthesizing a wide range of heterocyclic structures Lega et al., 2016.
Properties
IUPAC Name |
2-(2-aminoethyl)-6-(4-methylpyrazol-1-yl)pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-8-6-12-15(7-8)9-2-3-10(16)14(13-9)5-4-11/h2-3,6-7H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZUNVFVLIJPGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NN(C(=O)C=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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